molecular formula C8H7N3O2 B1417695 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1260178-71-9

8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B1417695
CAS RN: 1260178-71-9
M. Wt: 177.16 g/mol
InChI Key: UAVYDZAGFTYRPF-UHFFFAOYSA-N
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Description

8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H8N4O . It has a molecular weight of 176.18 g/mol . The IUPAC name for this compound is 8-methoxypyrido[3,4-d]pyrimidin-4-amine .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidine derivatives has been reported in the literature . These compounds were prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, followed by palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position .


Molecular Structure Analysis

The InChI string for 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one is InChI=1S/C8H8N4O/c1-13-8-6-5 (2-3-10-8)7 (9)12-4-11-6/h2-4H,1H3, (H2,9,11,12) . The Canonical SMILES representation is COC1=NC=CC2=C1N=CN=C2N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 73.9 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 1 and a complexity of 178 . The exact mass and monoisotopic mass of the compound are both 176.06981089 g/mol .

Scientific Research Applications

Anticancer Agent Development

The pyrido[3,4-d]pyrimidine scaffold is being explored for its potential in anticancer drug development. Derivatives of this compound have been synthesized and evaluated for cytotoxicity against various cancer cell lines, indicating its role in the design of novel anticancer agents .

Kinase Inhibitor Research

Compounds with a pyrido[3,4-d]pyrimidine base have been investigated as kinase inhibitors. These inhibitors can be crucial in the treatment of diseases where kinase activity is dysregulated, such as certain cancers .

Reversible BTK Inhibitors

Pyrazolopyrimidine-based derivatives, which are structurally related to 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one, have been designed as reversible Bruton’s tyrosine kinase (BTK) inhibitors. These have shown potent antiproliferative activity in mantle cell lymphoma .

Mechanism of Action

While the mechanism of action for 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one is not explicitly stated, related pyrido[3,4-d]pyrimidine derivatives have been studied for their potential as kinase inhibitors .

properties

IUPAC Name

8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8-6-5(2-3-9-8)7(12)11-4-10-6/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVYDZAGFTYRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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